Home > Products > Screening Compounds P12887 > Menaquinone 4-d7 2,3-Epoxide
Menaquinone 4-d7 2,3-Epoxide -

Menaquinone 4-d7 2,3-Epoxide

Catalog Number: EVT-15279793
CAS Number:
Molecular Formula: C31H40O3
Molecular Weight: 467.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menaquinone 4-d7 2,3-Epoxide is a deuterated form of menaquinone, also known as vitamin K2, specifically featuring a 2,3-epoxide group. This compound is part of the broader class of menaquinones, which vary based on the length and saturation of their isoprene side chains. Menaquinone 4-d7 2,3-Epoxide is particularly significant due to its potential applications in biochemical research and its role in vitamin K metabolism.

Source

Menaquinone 4-d7 2,3-Epoxide can be synthesized from phylloquinone (vitamin K1) through metabolic conversion in the body or via laboratory synthesis involving deuteration and epoxidation processes. The primary sources of menaquinones in nature include fermented foods (like natto), animal products, and some plant sources. The compound itself can be synthesized in the laboratory using stable isotopes of hydrogen during the deuteration phase.

Classification

Menaquinone 4-d7 2,3-Epoxide belongs to the class of organic compounds known as naphthoquinones. Specifically, it is categorized under vitamin K derivatives due to its structural characteristics and biological functions.

Synthesis Analysis

Methods

The synthesis of Menaquinone 4-d7 2,3-Epoxide involves two main steps: deuteration and epoxidation.

  1. Deuteration: This process incorporates deuterium into the menaquinone molecule. It typically involves catalytic hydrogenation using deuterium gas under controlled conditions.
  2. Epoxidation: Following deuteration, the compound undergoes epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). This reaction introduces an epoxide group at the 2,3-position of the naphthoquinone structure.

Technical Details

  • Deuteration Reaction Conditions: The reaction is conducted under mild conditions to ensure high yields while minimizing side reactions.
  • Epoxidation Reaction Conditions: The use of m-CPBA requires careful handling due to its reactive nature; typically performed in an inert atmosphere to prevent decomposition.
Molecular Structure Analysis

Structure

Menaquinone 4-d7 2,3-Epoxide has a complex molecular structure characterized by its naphthoquinone core and an epoxy group. Its molecular formula is C31H33D7O3C_{31}H_{33}D_7O_3, with a molecular weight of approximately 467.69467.69 g/mol.

Data

  • IUPAC Name: 3,4,5,6-tetradeuterio-7a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione
  • InChI: InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H...
Chemical Reactions Analysis

Types of Reactions

Menaquinone 4-d7 2,3-Epoxide can participate in several chemical reactions:

  1. Oxidation: The compound can be further oxidized to yield various quinone derivatives.
  2. Reduction: It can revert to its hydroquinone form through reduction.
  3. Substitution: The epoxide ring is susceptible to nucleophilic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: m-chloroperbenzoic acid and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines or thiols under basic conditions can open the epoxide ring.
Mechanism of Action

The mechanism by which Menaquinone 4-d7 2,3-Epoxide exerts its biological effects primarily involves its role as a cofactor for gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamic acid residues in proteins to form gamma-carboxyglutamic acid residues. These modified residues are crucial for calcium binding in various proteins involved in blood coagulation and bone metabolism.

Physical and Chemical Properties Analysis

Physical Properties

Menaquinone 4-d7 2,3-Epoxide is typically stored at -20°C to maintain stability. It appears as a yellowish solid or oil depending on purity and storage conditions.

Chemical Properties

The compound exhibits notable chemical properties such as:

  • Reactivity: The presence of the epoxide group makes it reactive towards nucleophiles.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Relevant data includes:

PropertyValue
Molecular Weight467.69467.69 g/mol
Molecular FormulaC31H33D7O3C_{31}H_{33}D_7O_3
Storage Temperature-20°C
Applications

Menaquinone 4-d7 2,3-Epoxide has several scientific applications:

  1. Biochemical Research: Used as a tracer in studies investigating vitamin K metabolism and its effects on health.
  2. Pharmaceutical Development: Potentially useful in developing supplements or drugs targeting vitamin K-related pathways.
  3. Nutritional Studies: Assists in understanding dietary sources and metabolism of vitamin K compounds in humans.

This compound's unique isotopic labeling makes it particularly valuable for tracking metabolic processes using advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Biosynthetic Pathways and Metabolic Conversion Mechanisms

Role in Vitamin K Cycle Dynamics

Menaquinone 4-d7 2,3-epoxide (C~31~H~40~O~3~) is a deuterium-labeled analog of endogenous MK-4 epoxide, serving as a critical intermediate in the vitamin K oxidation-reduction cycle. This cycle enables the recycling of vitamin K for repeated γ-glutamyl carboxylase activation, essential for post-translational modification of vitamin K-dependent proteins (VKDPs). During carboxylation, the reduced hydroquinone form (MK-4-d7) is oxidized to MK-4-d7 2,3-epoxide, concurrently enabling the conversion of glutamate residues to γ-carboxyglutamate (Gla) in VKDPs such as osteocalcin and matrix Gla protein [6] [9]. The regeneration pathway involves two enzymatic reductions: vitamin K epoxide reductase (VKOR) first converts the epoxide to the quinone form, which is subsequently reduced to the active hydroquinone by NAD(P)H-dependent quinone reductases. Warfarin exerts its anticoagulant effect by selectively inhibiting VKOR, trapping vitamin K in the epoxide form and disrupting calcium-binding functionality of VKDPs [6] [9].

Table 1: Key Enzymes in the Vitamin K Cycle Involving MK-4-d7 2,3-Epoxide

EnzymeReaction CatalyzedEffect of WarfarinTissue Localization
γ-Glutamyl carboxylaseMK-4 oxidation to epoxide + Glu carboxylation to GlaNo direct inhibitionLiver, bone, vasculature
Vitamin K epoxide reductase (VKOR)MK-4 epoxide reduction to quinoneCompetitive inhibitionEndoplasmic reticulum
NAD(P)H-dependent reductaseQuinone reduction to hydroquinoneIndirect inhibition via epoxide accumulationUbiquitous

Enzymatic Conversion from Phylloquinone via Intestinal and Cerebral Pathways

The endogenous synthesis of MK-4 from phylloquinone (vitamin K1) involves a tissue-specific conversion pathway independent of bacterial synthesis. Phylloquinone undergoes side-chain cleavage to menadione (vitamin K3), followed by re-prenylation with a geranylgeranyl moiety to form MK-4. This transformation occurs in extrahepatic tissues including bone, brain, and pancreas, with distinct enzymatic regulation. In human osteoblasts, 1,25-dihydroxyvitamin D~3~ (1,25(OH)~2~D~3~) significantly upregulates epoxidase activity (γ-glutamyl carboxylase), accelerating MK-4 conversion to MK-4 2,3-epoxide. This hormonal induction enhances osteocalcin carboxylation, directly linking vitamin D signaling to vitamin K metabolism in bone mineralization [9]. Cerebral pathways exhibit unique metabolic features, as neural tissues efficiently convert phylloquinone to MK-4 and subsequently to the epoxide form. The deuterium-labeled analog (MK-4-d7) enables precise tracking of this conversion, revealing that brain endothelial cells actively metabolize vitamin K for Gla protein carboxylation involved in neuroprotection [5] [9].

Table 2: Tissue-Specific Metabolic Pathways for MK-4 Epoxide Formation

TissuePrimary SubstrateKey Converting EnzymesRegulatory FactorsFunctional Outcome
OsteoblastsPhylloquinone/MK-4γ-Glutamyl carboxylase, Prenyltransferase1,25(OH)~2~D~3~ (↑ epoxidase)Osteocalcin activation, mineralization
CerebralPhylloquinoneUBIAD1, γ-Glutamyl carboxylaseUnknownGas6 carboxylation, neuroprotection
HepaticDietary K1/K2γ-Glutamyl carboxylase, VKORWarfarin (↓ VKOR)Clotting factor activation

Comparative Analysis of Prenylation and Side-Chain Modification Mechanisms

The formation of MK-4 2,3-epoxide from its precursor involves distinct biochemical mechanisms compared to longer-chain menaquinones:

  • Prenylation Specificity: MK-4-d7 synthesis requires geranylgeranyl diphosphate transferase (catalyzed by UBIAD1), attaching a 20-carbon side chain to menadione. This contrasts with bacterial menaquinones (e.g., MK-7) that undergo multi-step prenylation via MenA enzyme, producing longer isoprenoid chains (35 carbons for MK-7). The deuterium labeling at seven positions (d7) in MK-4-d7 stabilizes the aliphatic side chain against metabolic degradation, facilitating tracer studies without altering enzyme kinetics [1] [9].
  • Epoxidation Kinetics: The 2,3-epoxidation reaction occurs exclusively at the naphthoquinone ring, irrespective of side-chain length. However, MK-4-d7 exhibits faster epoxidation rates in osteoblasts compared to hepatic cells, attributed to tissue-specific expression patterns of γ-glutamyl carboxylase. Warfarin-insensitive carboxylase isoforms in bone may contribute to this differential kinetics [9].
  • Structural Consequences: The epoxide ring formation induces a planar conformation in the naphthoquinone moiety, enhancing its electrophilicity. This geometry facilitates nucleophilic attack by VKOR’s active-site thiols during reductase reactions. The deuterium-labeled side chain in MK-4-d7 2,3-epoxide does not participate directly in epoxidation but provides spectroscopic advantages for NMR-based structural elucidation (e.g., distinguishing endogenous vs. tracer molecules) [1] [3].

Table 3: Comparative Structural and Metabolic Attributes of Vitamin K Forms

AttributeMK-4-d7 2,3-EpoxidePhylloquinone EpoxideMK-7
Molecular FormulaC~31~H~33~D~7~O~3~C~31~H~40~O~3~C~46~H~64~O~2~
Side Chain Length4 isoprene units (20C)Phytyl (20C)7 isoprene units (35C)
Epoxidation Site2,3-naphthoquinone2,3-naphthoquinone2,3-naphthoquinone
Primary Metabolic TissueBone, brainLiverLiver, vasculature
Deuterium PositionSeven D-atoms on side chainNoneNone

The side-chain deuteration in MK-4-d7 2,3-epoxide provides critical insights into vitamin K trafficking, revealing that prenyl group hydrophobicity governs membrane partitioning and access to endoplasmic reticulum-localized enzymes. Compared to longer-chain menaquinones, MK-4-d7’s shorter isoprenoid chain enhances aqueous solubility, facilitating rapid tissue distribution but reducing plasma half-life. These physicochemical differences underscore the functional specialization of MK-4 in extrahepatic tissues versus MK-7’s prolonged systemic exposure [1] [8] [9].

Properties

Product Name

Menaquinone 4-d7 2,3-Epoxide

IUPAC Name

3,4,5,6-tetradeuterio-7a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C31H40O3

Molecular Weight

467.7 g/mol

InChI

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D

InChI Key

TUZHANAISKEZFG-CKBRGKTGSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.